molecular formula C10H12O3 B2476415 Ethyl (S)-(+)-mandelate CAS No. 13704-09-1; 774-40-3

Ethyl (S)-(+)-mandelate

Cat. No. B2476415
M. Wt: 180.203
InChI Key: SAXHIDRUJXPDOD-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2S)-hydroxy(phenyl)acetate is the (2S)-enantiomer of ethyl hydroxy(phenyl)acetate. It is an enantiomer of an ethyl (2R)-hydroxy(phenyl)acetate.
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Scientific Research Applications

1. Applications in Organic Chemistry and Entomology

Ethyl (S)-(+)-mandelate has been recognized for its significance in organic chemistry, particularly in the synthesis of mandelates. Mandelates serve as essential intermediates in the production of artificial flavorings, perfumes, medicines, and pesticides. Notably, Ethyl mandelate and its related esters have been reported to exhibit repellent properties against mosquitoes and black flies, marking its relevance in the field of entomology. The synthesis process of mandelates involves various catalysts, and studies have aimed to optimize this process to overcome drawbacks such as corrosivity, low yields, and side reactions (Rafiee, Tangestaninejad, Habibi, & Mirkhani, 2004).

2. Synthesis Methods and Catalysis

Innovations in the synthesis of D/L-ethyl mandelate, including methods that utilize mandelonitrile, alcohol, and concentrated sulfuric acid, have been introduced to improve the quality and yield of the product. These methods have considered various factors such as reaction temperature and the ratio of reactants to optimize the synthesis process (Yin Guo-hu, 2014).

3. Stereoselective Synthesis

Ethyl (S)-(+)-mandelate has also been utilized in the stereoselective synthesis of enantiopure compounds. Research has been conducted on the intramolecular cycloadditions of homochiral nitrilimines derived from Ethyl (S)-(+)-mandelate, highlighting its role in producing enantiopure hexahydro-furo[3,4-c]pyrazoles with good overall yields and diastereoselectivities (Benassuti, Garanti, & Molteni, 2004).

4. Asymmetric Electrocatalysis

Research has been carried out on the asymmetric electroreduction of ethyl benzoylformate using Ag–Cu bimetallic nanoparticles with Ethyl (S)-(+)-mandelate being the product of interest. This process, induced by cinchonidine in an undivided cell, has shown promising results in terms of enantiomeric excess and yield, underlining the compound's potential in asymmetric catalysis (Wang et al., 2020).

5. Biocatalysis and Enzymatic Production

Ethyl (S)-(+)-mandelate has been identified as an important intermediate in the biosynthesis of pharmaceuticals. Advances in biocatalysis, particularly involving the co-immobilization of enzymes, have shown significant potential in the efficient production of Ethyl (S)-(+)-mandelate. This approach addresses the need for reduced cofactor demand, highlighting the compound's importance in the development of sustainable and efficient production routes (Xiao-huan Liu et al., 2019).

properties

IUPAC Name

ethyl (2S)-2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXHIDRUJXPDOD-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (S)-(+)-mandelate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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